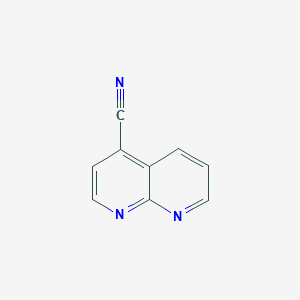

1,8-Naphthyridine-4-carbonitrile

説明

BenchChem offers high-quality 1,8-Naphthyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,8-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWGVXPRUBOCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Therapeutic Potential of 1,8-Naphthyridine-4-carbonitrile: A Comprehensive Technical Guide

1. Executive Summary The 1,8-naphthyridine scaffold is a highly privileged nitrogen-containing heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities, including antineoplastic, antimicrobial, and anti-inflammatory properties 1[1], 2[2]. Among its derivatives, 1,8-Naphthyridine-4-carbonitrile (CAS: 1142927-41-0) serves as a critical molecular building block and pharmacophore 3[3]. The presence of the electron-withdrawing nitrile group at the C4 position significantly alters the electronic landscape of the naphthyridine core, enhancing its binding affinity to complex biological targets such as DNA topoisomerase II and bacterial efflux pumps 4[4], 5[5]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and self-validating experimental protocols for drug development professionals.

2. Structural and Physicochemical Properties The pharmacological efficacy of 1,8-Naphthyridine-4-carbonitrile is fundamentally driven by its structural geometry. The fused bicyclic system enforces a rigid, planar conformation. The nitrile substituent at the C4 position lies perfectly within the plane defined by the naphthyridine ring system 6[6]. This near-perfect planarity (r.m.s. deviation of non-H atoms < 0.05 Å) is not merely a structural curiosity; it is the causal driver for its ability to intercalate into DNA base pairs and form stabilizing π-π stacking interactions within enzyme active sites 5[5], 6[6].

Furthermore, the molecule acts as a robust hydrogen bond acceptor. The two nitrogen heteroatoms in the ring system, combined with the nitrile nitrogen, facilitate the formation of three-dimensional intermolecular hydrogen bond networks (C-H⋯N) 6[6]. These interactions are crucial for target residence time and solubility profiles .

Table 1: Key Physicochemical Parameters of 1,8-Naphthyridine-4-carbonitrile

| Parameter | Value | Pharmacological Implication |

| CAS Number | 1142927-41-0 | Standardized identification 3[3]. |

| Molecular Formula | C9H5N3 | Low molecular weight facilitates membrane permeability. |

| Molecular Weight | 155.16 g/mol | Highly favorable for fragment-based drug discovery (FBDD) . |

| SMILES String | N#Cc1ccnc2ncccc12 | Computational modeling and QSAR input . |

| H-Bond Donors | 0 | Reduces desolvation energy penalty during target binding. |

| H-Bond Acceptors | 3 | Promotes strong coordination with target residues 6[6]. |

| Lipinski Violations | 0 | Indicates excellent theoretical oral bioavailability 5[5]. |

3. Mechanistic Pathways & Target Engagement The therapeutic versatility of 1,8-naphthyridine derivatives stems from their ability to engage multiple distinct biological targets depending on their functionalization.

Anticancer Activity via Topoisomerase II Inhibition: The planar naphthyridine core mimics the structure of endogenous purines, allowing it to intercalate into DNA. Once intercalated, it specifically targets and inhibits DNA topoisomerase II, an enzyme overexpressed in many human cancer cell lines 1[1], 5[5]. By preventing the enzyme from reconnecting broken DNA strands, the compound stabilizes the cleavable complex, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis 5[5], 7[7].

Antimicrobial Synergy via Efflux Pump Modulation: In the fight against multi-resistant bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), 1,8-naphthyridine derivatives exhibit profound antibiotic-modulating activity 4[4]. Rather than acting solely as direct bactericides, these compounds function as allosteric inhibitors of transmembrane efflux pumps (such as NorA and MepA) 4[4]. By blocking these pumps, the naphthyridine derivatives prevent the expulsion of co-administered fluoroquinolones, restoring the intracellular concentration of the antibiotic and eradicating the resistant pathogen 4[4].

Caption: Dual mechanistic pathways of 1,8-Naphthyridine derivatives in oncology and antimicrobial therapies.

4. Experimental Methodologies & Protocols To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step incorporates specific controls to isolate the variable being tested and establish direct causality.

Protocol 1: In Vitro Cytotoxicity & Topoisomerase II Inhibition Assay Objective: To quantify the IC50 of 1,8-naphthyridine derivatives against human cancer cell lines (e.g., MCF7) 1[1], 7[7]. Causality & Validation: A purely toxic compound might kill cells non-specifically. To validate that cell death is specifically due to Topoisomerase II inhibition, this protocol runs parallel enzymatic cleavage assays alongside standard MTT viability assays.

-

Compound Preparation: Dissolve the 1,8-naphthyridine-4-carbonitrile derivative in DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the planar, hydrophobic core.

-

Serial Dilution: Prepare a two-fold serial dilution in culture media (final concentrations ranging from 0.1 μM to 100 μM). Maintain a constant final DMSO concentration of 0.5% across all wells. Validation: A vehicle control well (0.5% DMSO only) is mandatory to prove that the solvent itself is not inducing cytotoxicity.

-

Cell Seeding & Treatment: Seed MCF7 cells at 5x10^3 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence. Add the diluted compounds and incubate for 72 hours.

-

Viability Quantification (MTT Assay): Add MTT reagent; viable cells will reduce MTT to formazan. Measure absorbance at 570 nm.

-

Enzymatic Validation: To confirm the mechanism, run a cell-free Topoisomerase II relaxation assay using supercoiled plasmid DNA. Validation: Use Etoposide or Voreloxin as a positive control 7[7]. If the compound shows high cytotoxicity in step 4 but fails to inhibit plasmid relaxation in step 5, the mechanism of action is independent of Topoisomerase II.

Protocol 2: Antibiotic Modulating Activity (Broth Microdilution) Objective: To evaluate the synergistic effect of the naphthyridine derivative with fluoroquinolones against multi-resistant strains 1[1], 4[4]. Causality & Validation: To prove synergy (efflux pump inhibition) rather than additive toxicity, the naphthyridine derivative must be tested at a subinhibitory concentration where it exhibits zero direct antibacterial activity 4[4].

-

MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the 1,8-naphthyridine compound alone using Mueller-Hinton Broth (MHB) 1[1].

-

Subinhibitory Preparation: Prepare a solution of the compound at MIC/8. Causality: At 1/8th of the MIC, the compound cannot kill the bacteria, isolating its role strictly to efflux pump modulation 4[4].

-

Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard (approx. 5 x 10^5 CFU/mL) 1[1].

-

Synergy Testing: In a 96-well plate, perform a serial dilution of a standard antibiotic (e.g., norfloxacin). To each well, add the MIC/8 concentration of the naphthyridine derivative, followed by 50 µL of the bacterial inoculum 1[1], 4[4].

-

Validation Controls: Include a growth control (inoculum + MHB only), a sterility control (MHB only), and an antibiotic-only control 1[1]. A reduction in the antibiotic's MIC by ≥4-fold in the presence of the derivative confirms synergistic efflux pump inhibition 4[4].

Caption: Step-by-step self-validating experimental workflow for evaluating 1,8-naphthyridine derivatives.

5. Conclusion 1,8-Naphthyridine-4-carbonitrile represents a highly privileged scaffold with vast potential in modern drug discovery. Its unique physicochemical properties—specifically its planar geometry and hydrogen-bonding capacity—enable precise target engagement with both human topoisomerase II and bacterial efflux pumps. By adhering to rigorous, self-validating experimental protocols, researchers can leverage this scaffold to develop next-generation antineoplastic and antimicrobial therapeutics, addressing critical challenges such as multidrug resistance and off-target toxicity.

6. References

-

PubMed/NIH. "1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities." Available at:[Link]

-

MDPI. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Available at:[Link]

-

MedNexus. "QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II." Available at:[Link]

-

ResearchGate. "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." Available at:[Link]

-

PubMed/NIH. "10-Methoxy-benzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile." Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine-4-carbonitrile 95% | CAS: 1142927-41-0 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. mednexus.org [mednexus.org]

- 6. 10-Methoxy-benzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 1,8-Naphthyridine Ring System: A Comprehensive Technical Guide to its Electronic Properties and Applications

This in-depth technical guide provides a comprehensive exploration of the core electronic properties of the 1,8-naphthyridine ring system. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the synthesis, reactivity, and diverse applications of this privileged heterocyclic scaffold. We will move beyond a mere recitation of facts to an integrated understanding of how the unique electronic architecture of 1,8-naphthyridine dictates its function in medicinal chemistry, materials science, and catalysis, offering field-proven insights into experimental design and data interpretation.

The Electronic Landscape of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its versatile biological activities.[1][2][3][4] Its defining feature is a bicyclic system with two nitrogen atoms positioned at the 1 and 8 positions. This arrangement imparts a unique set of electronic characteristics that are fundamental to its reactivity and utility.

The lone pair of electrons on each nitrogen atom is integral to the aromaticity of the system. The distribution of electron density across the rings is not uniform, with the nitrogen atoms creating regions of higher electron density, influencing the molecule's ability to participate in various chemical interactions. This electron-deficient nature, particularly in the pyridine rings, makes the 1,8-naphthyridine core susceptible to nucleophilic attack, a key aspect of its chemical reactivity.

Frontier Molecular Orbitals: The Key to Reactivity and Photophysics

The electronic behavior of the 1,8-naphthyridine system is largely dictated by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter that influences the molecule's photophysical properties, electrochemical behavior, and chemical reactivity.[5][6][7]

Generally, the HOMO is distributed across the entire π-system of the naphthyridine rings, while the LUMO is also delocalized but with significant contributions from the carbon atoms adjacent to the nitrogen atoms. This distribution can be strategically modified by the introduction of electron-donating or electron-withdrawing substituents at various positions on the rings.[8] Such modifications allow for the fine-tuning of the HOMO-LUMO gap, which in turn modulates the absorption and emission properties of the molecule.

Below is a conceptual representation of the frontier molecular orbitals of the unsubstituted 1,8-naphthyridine core.

Caption: Influence of substituents on 1,8-naphthyridine properties.

Photophysical and Electrochemical Characteristics

The unique electronic structure of 1,8-naphthyridine derivatives gives rise to interesting photophysical and electrochemical properties, making them valuable components in various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. [9][10][11][12]

Photophysical Properties

Many 1,8-naphthyridine derivatives exhibit fluorescence, with emission wavelengths that can be tuned from the blue to the red region of the spectrum by modifying the substituents on the ring system. [13][14]The photoluminescence quantum yields can also be influenced by the molecular structure and the surrounding environment.

Table 1: Photophysical Properties of Representative 1,8-Naphthyridine Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) | Toluene | 345 | 468 | 0.85 | [9] |

| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) | Toluene | 350 | 480 | 0.92 | [9] |

| A flexible 1,8-naphthyridyl derivative (L) | CH2Cl2 | ~350 | ~400 | - | [14] |

Electrochemical Properties

The electrochemical behavior of 1,8-naphthyridine derivatives is characterized by their ability to undergo reversible oxidation and reduction processes. Cyclic voltammetry is a powerful technique to probe these redox events and determine the HOMO and LUMO energy levels of the molecules. These properties are particularly important for applications in organic electronics, where efficient charge injection and transport are crucial. [15] Table 2: Electrochemical Properties of a Representative 1,8-Naphthyridine-based Diiron Complex

| Complex | Redox Couple | E½ (mV vs Cp2Fe+/Cp2Fe) | Reference |

| 2 | FeIIIFeII/FeIIFeII | +296 | [15] |

| 2 | FeIIIFeIII/FeIIIFeII | +781 | [15] |

Experimental Protocols for Synthesis and Characterization

A thorough understanding of the electronic properties of 1,8-naphthyridine derivatives necessitates robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative 1,8-naphthyridine derivative via the Friedländer reaction and its characterization using cyclic voltammetry and fluorescence spectroscopy.

Synthesis of 2-Methyl-1,8-naphthyridine via a Green Friedländer Reaction

This protocol is adapted from a gram-scale synthesis in water, offering an environmentally benign approach. [16][17] Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (45 wt % in H₂O)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Water bath

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol, 61 mg) in deionized water (1 mL).

-

Add acetone (1.5 mmol, 110 µL) to the solution.

-

Add choline hydroxide (1 mol%, ~3 µL of a 45 wt % solution) to the reaction mixture.

-

Stir the mixture at 50 °C in a water bath for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 10:1 dichloromethane:methanol eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Characterization by Cyclic Voltammetry

This protocol outlines the general procedure for determining the redox potentials of a 1,8-naphthyridine derivative. [18][19][20][21][22] Materials and Equipment:

-

1,8-Naphthyridine derivative of interest

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat with a three-electrode cell setup

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry thoroughly.

-

Solution Preparation: Prepare a solution of the 1,8-naphthyridine derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes in the solution.

-

Set the potential window to a range that is expected to encompass the redox events of the compound.

-

Perform a cyclic scan at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram (current vs. potential).

-

Vary the scan rate to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal redox potential (E½) as the average of Epa and Epc for reversible processes.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV for a reversible n-electron process at room temperature.

-

Characterization by Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.

Materials and Equipment:

-

1,8-Naphthyridine derivative of interest

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz cuvettes

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Place the sample cuvette in the fluorometer.

-

Set the excitation wavelength to the absorption maximum of the compound.

-

Scan the emission wavelength range to record the fluorescence spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the quantum yield standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

A Typical Experimental Workflow

The investigation of a novel 1,8-naphthyridine derivative typically follows a structured workflow, from its initial synthesis to the evaluation of its properties and potential applications. The following diagram outlines this process.

Caption: From synthesis to application of 1,8-naphthyridines.

Conclusion

The 1,8-naphthyridine ring system represents a remarkably versatile and "privileged" scaffold in modern chemistry. Its unique electronic properties, which can be precisely tuned through synthetic modifications, have led to a wide array of applications in medicinal chemistry, materials science, and catalysis. A thorough understanding of the fundamental electronic principles governing its behavior, coupled with robust experimental and computational characterization, is paramount for the rational design of novel 1,8-naphthyridine derivatives with enhanced performance in their respective fields. This guide has provided a comprehensive overview of these core principles and practical methodologies, aiming to empower researchers to unlock the full potential of this fascinating heterocyclic system.

References

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 2021;6(42):27964-27974. Available from: [Link]

-

Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry. 2004;47(6):1563-1572. Available from: [Link]

-

Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. 2002;45(23):5057-5066. Available from: [Link]

-

Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry. 2012;2(4):87-96. Available from: [Link]

- CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. 2015;24(3):303-306.

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules. 2021;26(14):4236. Available from: [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021;6(42):28087-28096. Available from: [Link]

-

Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate. Available from: [Link]

-

Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship. Available from: [Link]

-

Physical data of 1,8 naphthyridine derivatives. ResearchGate. Available from: [Link]

-

Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. Molecules. 2020;25(14):3201. Available from: [Link]

-

Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. Available from: [Link]

-

Distribution of the HOMO and LUMO orbitals for compounds 1-8. ResearchGate. Available from: [Link]

-

The structure, photophysical properties and application of 1,8-naphthyridine derivatives. IOP Conference Series: Earth and Environmental Science. 2020;526:012023. Available from: [Link]

-

Synthesis and Electrochemical Studies of Diiron Complexes of 1,8-Naphthyridine-Based Dinucleating Ligands to Model Features of the Active Sites of Non-Heme Diiron Enzymes. Inorganic Chemistry. 2001;40(3):455-464. Available from: [Link]

-

Chiral 1,8-Naphthyridine Based Ligands: Syntheses and Characterization of Di- and Tetranuclear Copper (I) and Silver (I) Complexes. ResearchGate. Available from: [Link]

-

Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C. 2022;10(46):17303-17308. Available from: [Link]

-

Complexes of 1,8-naphthyridines. III. Transition metal-perchlorate complexes of 2,7-dimethyl-1,8-naphthyridine. Inorganic Chemistry. 1970;9(7):1604-1609. Available from: [Link]

-

of anticancer activity of 1,8‐naphthyridine. EWG, electron‐withdrawing... ResearchGate. Available from: [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. 2021;21(5):603-617. Available from: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. 2016;349(1):5-24. Available from: [Link]

-

A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. ResearchGate. Available from: [Link]

-

CYCLIC VOLTAMMETRY – part I. PIRG. Available from: [Link]

-

A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions. 2015;44(11):5058-5067. Available from: [Link]

-

Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. Tetrahedron Letters. 2012;53(29):3796-3799. Available from: [Link]

-

1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Advances. 2014;4(44):23153-23156. Available from: [Link]

-

Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. Available from: [Link]

-

Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. 2013;12(10):1770-1779. Available from: [Link]

-

Cyclic Voltammetry - Laboratory Course in Electrochemistry. Gamry Instruments. Available from: [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology. Available from: [Link]

-

Distribution patterns of HOMO s and LUMO s at S 1 state for all molecules. ResearchGate. Available from: [Link]

-

Cyclic voltametry in non-aqueous medium. Available from: [Link]

-

Synthesis Of Novel 1,8-Naphthyridine Derivatives As Potentia. TSI Journals. Available from: [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available from: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available from: [Link]

-

Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Available from: [Link]

-

High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. ChemRxiv. Available from: [Link]

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Journal of Xi'an University of Architecture & Technology. 2020;XII(III):4332-4340.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. echem101.gamry.com [echem101.gamry.com]

- 21. ossila.com [ossila.com]

- 22. sfu.ca [sfu.ca]

The Synthetic Evolution of a Privileged Scaffold: A Technical Guide to the History and Discovery of 1,8-Naphthyridine Synthesis Pathways

Introduction

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a "privileged scaffold" in the annals of medicinal chemistry and materials science. Its rigid, planar structure, combined with its capacity for hydrogen bonding and metal chelation, has made it a cornerstone in the design of a multitude of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the historical landscape and the evolution of synthetic methodologies for constructing this remarkable heterocyclic framework. Tailored for researchers, scientists, and professionals in drug development, this document will not only chronicle the key discoveries but also delve into the mechanistic underpinnings and practical applications of the diverse synthetic routes to 1,8-naphthyridines.

A Historical Perspective: From Obscurity to a Pharmaceutical Mainstay

The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a pharmacologically significant moiety is a testament to the interplay of serendipity and systematic scientific inquiry.

The Dawn of 1,8-Naphthyridine Chemistry (1927): The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1] However, this initial breakthrough did not immediately spark widespread interest in the scientific community.

A Pivotal Moment: The Discovery of Nalidixic Acid (1962): The landscape of medicinal chemistry was irrevocably changed in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1] This serendipitous discovery was a watershed moment, establishing the 1,8-naphthyridine nucleus as a new class of chemotherapeutic agents and laying the foundation for the development of the vast family of quinolone antibiotics.[1]

The Workhorse of 1,8-Naphthyridine Synthesis: The Friedländer Annulation

The Friedländer synthesis has long been the most widely employed and versatile method for the construction of the 1,8-naphthyridine ring system. Its enduring popularity stems from its operational simplicity and generally high yields.[1] The reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an α-methylene group, such as a ketone, aldehyde, or ester.[1] This condensation is typically catalyzed by either an acid or a base.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

A Green and Efficient Friedländer Protocol in Water

In recent years, a significant focus has been placed on developing more environmentally benign synthetic methods. One such advancement is a gram-scale Friedländer synthesis of 1,8-naphthyridines in water, utilizing the biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst.[2][3][4] This method offers excellent yields, mild reaction conditions, and a straightforward workup procedure.[2][3][4]

Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [3][5]

-

Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in 1 mL of water.

-

Catalyst Addition: Choline hydroxide (1 mol%) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 10% methanol/dichloromethane eluent.

-

Workup: Upon completion (typically 6 hours), the reaction mixture is cooled to room temperature. The product is extracted with ethyl acetate (40 mL) and water (10 mL).

-

Isolation: The organic layer is separated and concentrated under reduced pressure to yield the crude product. The catalyst can be recovered from the aqueous layer.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield 2-methyl-1,8-naphthyridine as a cream-colored solid (99% yield).[5]

Substrate Scope and Yields of the Aqueous Friedländer Synthesis

The aqueous, choline hydroxide-catalyzed Friedländer reaction has been shown to be effective for a wide range of active methylene carbonyl compounds, affording the corresponding 1,8-naphthyridine derivatives in excellent yields.[2]

| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | >95 |

| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 8 | 92 |

| 3 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][5][6]naphthyridine | 11 | 92 |

| 4 | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][5][6]naphthyridine | 10 | 96 |

Classical Synthetic Routes to the 1,8-Naphthyridine Core

While the Friedländer synthesis remains the most prominent method, several other classical named reactions have been adapted for the synthesis of naphthyridines. However, it is important to note that for the specific synthesis of the 1,8-isomer, these methods are less commonly reported in the literature compared to their application in quinoline synthesis or for other naphthyridine isomers.

The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a well-established method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][8] The application of this reaction to the synthesis of 1,8-naphthyridines would involve the use of an aminopyridine as the starting material.[9] The reaction is typically carried out in the presence of a strong acid and an oxidizing agent. While the general mechanism is understood to proceed via a conjugate addition followed by cyclization and oxidation, specific, detailed protocols for the synthesis of 1,8-naphthyridines using this method are not as readily available as for the Friedländer synthesis. A modified Skraup synthesis has been reported for the preparation of 1,5-naphthyridines.[1]

The Camps Cyclization

The Camps cyclization is another classical method for quinoline synthesis, which involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. The application of this reaction to the synthesis of 1,8-naphthyridines would require a suitably substituted aminopyridine precursor. The mechanism involves the formation of an enolate followed by an intramolecular attack on the carbonyl group of the acyl moiety. As with the Skraup-Doebner-von Miller reaction, detailed experimental protocols specifically for the synthesis of 1,8-naphthyridines via the Camps cyclization are not widely reported.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester.[10] This reaction has been extended to the synthesis of various naphthyridine isomers, including 1,5-naphthyridines.[11] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes a thermal cyclization.[10] Subsequent hydrolysis and decarboxylation yield the 4-hydroxynaphthyridine. While the general principles are applicable, specific and detailed protocols for the high-yield synthesis of 1,8-naphthyridines using the Gould-Jacobs reaction are less common in the literature.

Modern Synthetic Methodologies

The quest for greater efficiency, diversity, and sustainability has driven the development of modern synthetic approaches to the 1,8-naphthyridine scaffold.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in diversity-oriented synthesis. Several MCRs have been developed for the synthesis of highly substituted 1,8-naphthyridines.[12][13]

A Three-Component Synthesis of Substituted 1,8-Naphthyridines

A notable example is the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to afford substituted 2-amino-1,8-naphthyridines in good to high yields.[6]

Experimental Protocol: Three-Component Synthesis of a 2-Amino-1,8-naphthyridine Derivative [6]

-

Reaction Setup: A mixture of 2-aminopyridine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is stirred in acetonitrile.

-

Catalyst Addition: A catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) is added.

-

Reaction Conditions: The reaction is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 2-amino-1,8-naphthyridine derivative (yields typically range from 65-90%).[6]

Metal-Catalyzed Syntheses

Metal-catalyzed cross-coupling and annulation reactions have revolutionized the synthesis of heterocyclic compounds. Copper- and palladium-catalyzed reactions have been successfully employed for the synthesis of 1,8-naphthyridines.[14][15][16] These methods often offer high efficiency and functional group tolerance. For instance, a copper-catalyzed annulation of 2-aminonicotinaldehydes with terminal alkynes has been developed to produce 2-substituted 1,8-naphthyridines.[12]

Caption: A general experimental workflow for the synthesis of 1,8-naphthyridines.

Conclusion

The synthesis of the 1,8-naphthyridine core has undergone a remarkable evolution, from its initial discovery to the development of highly efficient and sustainable modern methodologies. The Friedländer annulation continues to be a cornerstone of 1,8-naphthyridine synthesis, with recent advancements focusing on green chemistry principles. While classical methods like the Skraup-Doebner-von Miller, Camps, and Gould-Jacobs reactions have been influential in heterocyclic chemistry, their application to the specific synthesis of the 1,8-isomer is less prevalent. The advent of multicomponent and metal-catalyzed reactions has opened new avenues for the rapid and diverse synthesis of functionalized 1,8-naphthyridines. As the demand for novel therapeutic agents and advanced materials continues to grow, the development of innovative and practical synthetic routes to this privileged scaffold will undoubtedly remain an active and exciting area of research.

References

- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(03), 763-769.

- Chen, J., et al. (2022). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands. Chemical Science, 13(30), 8863-8869.

- Chang, Y. H., et al. (2011). Palladium (ii) complexes based on 1, 8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 40(3), 489-494.

- Anwair, M. A. S., et al. (2010). Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical and Biological Archives, 1(1).

- Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18967-18977.

- Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1, 8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978.

-

Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Retrieved from [Link]

-

Gaikwad, N. D., & Kulkarni, M. R. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Retrieved from [Link]

- Johnson, R. E. (1958). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.

- Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28031-28041.

- Choudhury, S. S., Shekh, S., Dhakad, A., & Patel, B. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS omega, 6(29), 18967-18977.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Li, X., Wu, Y., Liu, H., & Xu, Y. (2021). Synthesis of 1, 8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS omega, 6(42), 28031-28041.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some heterocyclic derivatives of 1, 8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 9(4), 752-759.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Chang, Y. H., Chen, C. Y., & Chen, C. T. (2011). Palladium (II) complexes based on 1, 8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 40(3), 489-494.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

- Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2010).

- Vale, J., et al. (2012). Synthesis of 1, 8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. Sensors, 12(7), 9479-9489.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup− Doebner− Von Miller Quinoline Synthesis. The Journal of organic chemistry, 71(4), 1668-1676.

- Singh, A., & Parveen, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(1), 1-10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. kthmcollege.ac.in [kthmcollege.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Functionalization of the Nitrile Group in 1,8-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Core and the Versatility of the Nitrile Handle

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including antimicrobial, anticancer, and antiviral agents.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide unique hydrogen bonding capabilities and coordination sites, making it a cornerstone in medicinal chemistry and materials science. The ability to strategically modify this core is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.

A nitrile (-C≡N) substituent on the 1,8-naphthyridine ring is an exceptionally versatile synthetic handle. The electronic character of the 1,8-naphthyridine system, being electron-deficient due to the electronegativity of its two nitrogen atoms, enhances the electrophilicity of the nitrile carbon. This inherent activation makes the nitrile group susceptible to a wide array of chemical transformations under controlled conditions. The cyano group can be viewed as a masked carboxylic acid, amine, or ketone, and it serves as a robust precursor for creating five-membered heterocycles like tetrazoles, which are important bioisosteres for carboxylic acids.[3]

This guide provides an in-depth exploration of key protocols for the functionalization of the nitrile group on the 1,8-naphthyridine scaffold. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices, offering a comprehensive resource for chemists engaged in the synthesis and derivatization of these important molecules.

Section 1: Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of a nitrile is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid (or its carboxylate salt).[4] The choice of acidic or basic conditions, along with careful control of reaction time and temperature, allows for the selective isolation of either the amide or the final carboxylic acid product. The electron-withdrawing nature of the 1,8-naphthyridine ring facilitates the initial nucleophilic attack of water or hydroxide on the nitrile carbon.[5]

Partial Hydrolysis to 1,8-Naphthyridine-carboxamides

Stopping the hydrolysis at the amide stage requires milder conditions than those needed for complete conversion to the carboxylic acid. Amides are crucial functional groups in their own right and serve as key building blocks for further diversification. Acid-catalyzed hydration is often effective for this partial transformation.

Causality and Rationale: In an acidic medium, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[4] The reaction is arrested before the more forcing conditions required for amide hydrolysis take effect.

Experimental Protocol: Acid-Catalyzed Partial Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the cyano-1,8-naphthyridine derivative (1.0 equiv) in a 10:1 mixture of tert-butanol and water.

-

Acid Addition: Add concentrated sulfuric acid or hydrochloric acid (2.0-3.0 equiv) dropwise to the stirred suspension.

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amide.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Generalized workflow for the partial hydrolysis of a nitrile.

Complete Hydrolysis to 1,8-Naphthyridine-carboxylic Acids

Forcing conditions, such as heating under reflux with a strong base or acid for an extended period, ensure the complete conversion of the nitrile to the corresponding carboxylic acid. Base-catalyzed hydrolysis is particularly common and effective.

Causality and Rationale: Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidification step is required to furnish the neutral carboxylic acid.[6]

Experimental Protocol: Base-Catalyzed Complete Hydrolysis

This protocol is adapted from the successful synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the cyano-1,8-naphthyridine derivative (1.0 equiv), 10% aqueous sodium hydroxide (NaOH) solution (approx. 25-50 mL per gram of nitrile), and ethanol (approx. 5-10 mL per gram of nitrile) to aid solubility.

-

Heating: Heat the mixture to reflux with stirring for 1.5 to 5 hours.

-

Monitoring: Monitor the reaction for the complete disappearance of the starting material and the intermediate amide by TLC. Ammonia gas may be evolved during the reaction.

-

Cooling: Once the reaction is complete, cool the solution to room temperature.

-

Acidification: In a well-ventilated fume hood, carefully acidify the cooled reaction mixture by adding concentrated or 6M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., methanol, ethanol, or water) to afford the pure 1,8-naphthyridine-carboxylic acid.

Table 1: Representative Data for Nitrile Hydrolysis

| Starting Material | Conditions | Product | Yield | Reference |

| 2-Hydroxy-3-cyano-1,8-naphthyridine | 10% NaOH (aq), EtOH, Reflux, 1.5 h; then HCl | 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | High | [7] |

| Generic Aryl Nitrile | Conc. H₂SO₄, 50°C, 2 h | Corresponding Amide | 85-95% | N/A |

| 3-Cyanopyridine | High-temp water (210-250°C), no catalyst | Nicotinic Acid | >95% | [8] |

Section 2: [3+2] Cycloaddition: Synthesis of 5-(1,8-Naphthyridinyl)-1H-tetrazoles

The [3+2] cycloaddition of a nitrile with an azide source is the most direct and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[9] Tetrazoles are of immense importance in medicinal chemistry, often serving as metabolically stable bioisosteres of carboxylic acids.[10] The reaction can be promoted by Lewis or Brønsted acids. A particularly robust and environmentally conscious method employs zinc salts in water.

Causality and Rationale: The mechanism involves the coordination of a Lewis acid (e.g., Zn²⁺) to the nitrile nitrogen. This coordination enhances the nitrile's electrophilicity and facilitates the nucleophilic attack by the azide ion (N₃⁻). The subsequent intramolecular cyclization and protonation upon work-up yield the stable aromatic tetrazole ring.[10]

Caption: Mechanism of zinc-catalyzed tetrazole synthesis.

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis in Water

This protocol is based on the highly reliable Sharpless conditions.[10]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the cyano-1,8-naphthyridine (1.0 equiv), sodium azide (NaN₃, 1.2-1.5 equiv), and zinc bromide (ZnBr₂, 1.2-1.5 equiv).

-

Solvent Addition: Add deionized water (approx. 2 mL per mmol of nitrile).

-

Heating: Heat the reaction mixture to a vigorous reflux (100-105 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions with electron-deficient nitriles are often faster, but completion may take 12-48 hours.

-

Work-up and Safety: (Caution: Perform in a well-ventilated fume hood) . Cool the mixture to room temperature, then place it in an ice bath. Slowly and carefully acidify the mixture to pH ~1-2 by adding 3M or 6M HCl. This step protonates the tetrazole but also generates volatile and highly toxic hydrazoic acid (HN₃).

-

Extraction: Extract the acidic aqueous solution with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Table 2: Representative Data for Tetrazole Synthesis

| Nitrile Substrate | Catalyst/Conditions | Yield | Reference |

| Benzonitrile | NaN₃, ZnBr₂, Water, Reflux, 24 h | 94% | [10] |

| Benzonitrile | NaN₃, Silica Sulfuric Acid, DMF, Reflux, 5 h | 92% | [11] |

| Aryl Nitriles | NaN₃, Co(II)-complex, DMSO, 110 °C, 12 h | 80-99% | [12] |

Section 3: Reduction of the Nitrile Group to Access Primary Amines

The reduction of nitriles provides a direct route to primary amines, adding a synthetically useful -CH₂NH₂ group. This transformation is valuable for introducing basic centers for salt formation or for further functionalization, such as amide coupling. The two most common methods are reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[13]

Causality and Rationale: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[5] The first addition forms an imine-metal complex, which is immediately reduced further by a second hydride addition. An aqueous work-up then protonates the resulting di-anionic nitrogen species to yield the primary amine.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup (Inert Atmosphere): In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the cyano-1,8-naphthyridine (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. (Caution: The reaction can be exothermic) .

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC, typically 2-6 hours).

-

Work-up (Fieser Method): (Caution: Perform slowly and behind a blast shield) . Cool the reaction back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

-

Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography or crystallization of a salt (e.g., hydrochloride).

Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ and is often more suitable for substrates with other reducible functional groups.

Causality and Rationale: The nitrile is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium). Hydrogen gas (H₂) is also adsorbed and dissociatively chemisorbed into hydrogen atoms. These atoms are then sequentially added across the C≡N triple bond, first forming an imine intermediate which is then further reduced to the primary amine. The presence of ammonia is often used to suppress the formation of secondary amine byproducts by reacting with the intermediate imine.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add the cyano-1,8-naphthyridine (1.0 equiv), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and the catalyst (e.g., Raney Nickel, ~10% w/w, or 10% Pd/C).

-

Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with H₂ gas (typically 50-500 psi).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until hydrogen uptake ceases.

-

Work-up: Carefully depressurize and vent the vessel. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to afford the crude amine, which can be purified as needed.

Table 3: Representative Data for Nitrile Reduction

| Starting Material | Conditions | Product | Yield | Reference |

| Generic Nitrile | LiAlH₄, THF, 0°C to RT | Primary Amine | High | [13] |

| Generic Nitrile | H₂, Raney Ni, NH₃/EtOH, 50 psi | Primary Amine | Good | N/A |

| 1,8-Naphthyridines | H₂, Ru-diamine complex, 50 atm H₂ | Tetrahydro-1,8-naphthyridine | >99% | [14] |

Note: Reference[14] describes ring hydrogenation, but the conditions are relevant for considering nitrile reduction on the same scaffold.

Section 4: Nucleophilic Addition of Organometallics: Synthesis of Ketones

The reaction of nitriles with Grignard (R-MgX) or organolithium (R-Li) reagents, followed by acidic hydrolysis, is a classic method for preparing ketones where a new carbon-carbon bond is formed.[15]

Causality and Rationale: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This forms a stable intermediate magnesium or lithium imine salt. Unlike with more reactive carbonyls (like esters or acid chlorides), this intermediate is unreactive towards a second equivalent of the organometallic reagent. The subsequent addition of aqueous acid hydrolyzes the imine to the corresponding ketone.[16]

Field Insight & Caution for 1,8-Naphthyridines: The Lewis basic nitrogen atoms of the 1,8-naphthyridine ring can coordinate to the Grignard reagent (RMgX), which is also a Lewis acid. This can potentially passivate the reagent or lead to complex mixtures. Therefore, using an excess of the Grignard reagent (2.5-3.0 equivalents) is often necessary to ensure complete reaction with the nitrile. Alternatively, a more nucleophilic organolithium reagent may be more effective.

Caption: Generalized workflow for the synthesis of ketones from nitriles.

Experimental Protocol: Grignard Reaction

-

Reaction Setup (Inert Atmosphere): In an oven-dried, three-neck flask under N₂ or Ar, dissolve the cyano-1,8-naphthyridine (1.0 equiv) in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, PhMgCl; 2.5-3.0 equiv, as a solution in ether or THF) dropwise via a syringe or an addition funnel.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-12 hours. Gentle heating (reflux) may be required for less reactive substrates. Monitor by TLC for consumption of the starting material.

-

Work-up: Cool the reaction mixture to 0 °C and quench it by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl (e.g., 1M).

-

Extraction: Extract the mixture with ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by column chromatography.

Table 4: Representative Data for Grignard Addition to Nitriles

| Nitrile Substrate | Grignard Reagent | Conditions | Product | Yield | Reference |

| Benzonitrile | n-BuMgBr | Ether, Reflux | Ketone | Good | [15] |

| Aryl Nitriles | Aryl/Alkyl-MgBr | Toluene, NMP, 60°C | Ketone | 70-80% | [15] |

| Generic Nitrile | R-MgX | Ether/THF, 0°C to RT; then H₃O⁺ work-up | Ketone | Varies | [16] |

References

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

- 7. ispub.com [ispub.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 14. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. echemi.com [echemi.com]

Hydrolysis of 1,8-Naphthyridine-4-carbonitrile to carboxylic acid

Executive Summary

This application note details the conversion of 1,8-naphthyridine-4-carbonitrile to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of naphthyridine-based pharmacophores, including quinolone antibiotics (e.g., Gemifloxacin analogs) and antiviral agents.

While nitrile hydrolysis is a standard organic transformation, the 1,8-naphthyridine scaffold presents unique challenges due to its amphoteric nature (basic ring nitrogens and acidic carboxylic product) and limited solubility in neutral aqueous media. This guide provides two validated protocols—Alkaline Hydrolysis (Method A) and Acidic Hydrolysis (Method B) —with a focus on isolation strategies that maximize yield and purity by exploiting the molecule's isoelectric point (pI).

Chemo-Physical Context & Reaction Strategy

Structural Considerations

The substrate contains a 1,8-naphthyridine core, a fused bicyclic system containing two nitrogen atoms.[1]

-

Electronic Effects: The 1,8-naphthyridine ring is electron-deficient.[2] The nitrile group at position 4 is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the heteroaromatic ring. Consequently, Alkaline Hydrolysis (Method A) is generally preferred as the hydroxide ion (

) acts as a potent nucleophile, attacking the nitrile carbon rapidly. -

Solubility & Zwitterions: The product, 1,8-naphthyridine-4-carboxylic acid, behaves as a zwitterion. The ring nitrogens can be protonated (

), while the carboxylic acid deprotonates (-

Implication: The product is water-soluble at very low pH (cationic) and very high pH (anionic). Isolation requires precise pH adjustment to the isoelectric point (pI) , typically between pH 3.5 and 4.5, to induce precipitation.

-

Reaction Mechanism (Alkaline Route)

The base-catalyzed mechanism proceeds via the formation of an imidate intermediate, which tautomerizes to an amide before final hydrolysis to the carboxylate.[3][4]

Figure 1: Step-wise mechanism of base-promoted nitrile hydrolysis.[3][4]

Experimental Protocols

Method A: Alkaline Hydrolysis (Recommended)

Best for: Standard synthesis, high throughput, and avoiding salt trapping.

Reagents:

-

1,8-Naphthyridine-4-carbonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH), 10-20% aqueous solution (10.0 eq)

-

Ethanol (95%) or Methanol (Co-solvent)

-

Hydrochloric Acid (6M and 1M) for workup

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 1,8-naphthyridine-4-carbonitrile (e.g., 1.55 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add 10% NaOH solution (20 mL). The mixture may darken slightly.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Observation: The solid starting material should dissolve as the reaction proceeds. Evolution of ammonia gas (detectable by damp pH paper at the condenser outlet turning blue) confirms hydrolysis.

-

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. Continue reflux until the nitrile spot disappears (typically 2-4 hours). Note: An intermediate amide spot may appear and then disappear.

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure (Rotavap) to reduce solubility of the final product.

-

Dilute the aqueous residue with water (10 mL) if it becomes too viscous.

-

Place the flask in an ice bath (

). -

Acidification: Slowly add 6M HCl dropwise with stirring.

-

Target: Adjust pH to 3.5 – 4.0 .

-

Observation: A thick precipitate will form. Do NOT acidify below pH 2, or the product will redissolve as the hydrochloride salt.

-

-

-

Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake with cold water (

) and cold acetone ( -

Drying: Dry in a vacuum oven at

for 12 hours.

Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates sensitive to base or if the starting material is highly insoluble in basic media.

Reagents:

-

1,8-Naphthyridine-4-carbonitrile (1.0 eq)

-

Sulfuric Acid (

), 60-70% aqueous solution -

Sodium Acetate (saturated solution) for buffering

Protocol:

-

Setup: Charge the nitrile (10 mmol) into a flask.

-

Addition: Carefully add 60%

(15 mL). -

Reaction: Heat to reflux (

) for 4-6 hours.-

Note: Acid hydrolysis is often slower than base hydrolysis for electron-deficient nitriles.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the reaction mixture onto crushed ice (approx. 50 g).

-

Neutralization: The solution will be strongly acidic (pH < 1), containing the protonated product. Slowly add saturated Sodium Acetate solution or concentrated Ammonia (28%) to raise the pH to 3.5 – 4.0 .

-

Caution: Exothermic reaction. Ensure efficient cooling.

-

-

Isolation: Collect the precipitate by filtration as described in Method A.

Process Analytical Technology (PAT) & QC

Data Summary Table: Expected Parameters

| Parameter | Specification / Observation |

| Appearance | Off-white to pale yellow powder |

| Melting Point | |

| IR Spectroscopy | Disappearance of |

| Mass Spectrometry | ESI+: |

| Solubility | Soluble in DMSO, dilute acid/base; Sparingly soluble in water/EtOH |

Troubleshooting Guide:

-

Issue: Incomplete Hydrolysis (Amide Stalling).

-

Cause: Insufficient heat or time. The amide intermediate is stable.

-

Fix: Increase NaOH concentration to 20% or switch solvent to Ethylene Glycol/Water for higher reflux temperatures (

).

-

-

Issue: No Precipitate upon Acidification.

-

Cause: pH overshoot. If pH < 2, the pyridine nitrogen protonates, forming a soluble salt.

-

Fix: Back-titrate with dilute NaOH to pH 4.0.

-

Workflow Decision Tree

Figure 2: Operational workflow for selecting hydrolysis method and isolation logic.

References

-

Abu-Melha, S. (2017).[5] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.[5] Link

- Citation Context: Validates the use of 10% NaOH under reflux for hydrolyzing 3-cyano-1,8-naphthyridine deriv

-

Brown, D. J. (2002). The Naphthyridines. In: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. Link

- Citation Context: Authoritative text on naphthyridine reactivity, confirming the stability of the ring system under acidic/basic hydrolysis conditions.

-

Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Link

-

Citation Context: General mechanistic grounding for nitrile-to-acid conversion.[6]

-

-

Ferrarini, P. L., et al. (1998). Synthesis and biological evaluation of 1,8-naphthyridine-4-carboxylic acid derivatives. Farmaco, 53(12), 741-746. Link

- Citation Context: Specific reference to the 4-carboxylic acid deriv

Sources

- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Strategic Reduction of 1,8-Naphthyridine-4-carbonitrile: A Guide to Synthesizing 4-(Aminomethyl)-1,8-naphthyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging biological activities and its presence in numerous therapeutic agents.[1][2] This nitrogen-containing core is a cornerstone in medicinal chemistry, with derivatives showing promise as antibacterial, anticancer, and anti-Parkinson's agents.[2][3][4] A key intermediate in the elaboration of this scaffold is 4-(aminomethyl)-1,8-naphthyridine, a versatile building block for introducing further molecular complexity. The synthesis of this primary amine from its corresponding nitrile precursor, 1,8-naphthyridine-4-carbonitrile, is a critical transformation that requires careful consideration of methodology to ensure high yield, purity, and compatibility with other functional groups.

This guide provides a detailed overview of the primary reduction methods, explains the rationale behind procedural choices, and offers robust, step-by-step protocols for both catalytic hydrogenation and chemical hydride reduction.

Methodological Overview: Catalytic vs. Chemical Reduction

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be broadly achieved through two distinct strategies: catalytic hydrogenation and stoichiometric chemical reduction. The choice between these pathways is dictated by factors such as reaction scale, available equipment, substrate functional group tolerance, and desired process safety profile.

Catalytic Hydrogenation

Catalytic hydrogenation is an atom-economical and industrially scalable method for nitrile reduction.[5] This technique utilizes a heterogeneous catalyst, typically a Group 10 metal, to activate molecular hydrogen (H₂) for addition to the nitrile.

-

Common Catalysts : Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), Platinum Dioxide (PtO₂), and Rhodium (Rh) are frequently employed.[5][6] Non-noble metal catalysts, such as those based on nickel or cobalt, are gaining traction as cost-effective and highly active alternatives.[7]

-

Mechanism & Selectivity : The reaction proceeds through an intermediate imine (R-CH=NH), which is subsequently reduced to the primary amine (R-CH₂NH₂). A significant challenge in nitrile hydrogenation is the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts.[5][8] This occurs when the intermediate imine or the product primary amine reacts with another molecule of the starting material or intermediate. The choice of catalyst, solvent (e.g., alcoholic ammonia to suppress side reactions), temperature, and hydrogen pressure are critical parameters for maximizing selectivity towards the desired primary amine.[8] For instance, atomically dispersed palladium clusters have shown high selectivity for primary amines, whereas single palladium atoms tend to favor secondary amine formation.[9]

Chemical Reduction with Hydride Reagents

Stoichiometric reduction using metal hydride reagents offers a powerful alternative to catalytic hydrogenation, often providing rapid and complete conversion under milder temperature and pressure conditions.

-

Lithium Aluminum Hydride (LiAlH₄) : This is a highly reactive and non-selective reducing agent capable of reducing most polar unsaturated functional groups, including nitriles.[10][11] The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[10][12] An initial hydride attack forms an imine anion, which is then rapidly attacked by a second hydride equivalent to form a dianion intermediate.[12] An aqueous or acidic workup then quenches the reaction and protonates the nitrogen to yield the primary amine.[12]

-

Borane Reagents : Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), diborane (B₂H₆), or ammonia borane, serve as effective reagents for nitrile reduction.[13] These reagents are generally considered milder than LiAlH₄. For example, diisopropylaminoborane, activated with a catalytic amount of lithium borohydride, can reduce a wide array of aromatic and aliphatic nitriles in excellent yields.[13][14]

Comparative Analysis and Method Selection

The optimal reduction strategy depends on a careful evaluation of the project's specific needs. The table below summarizes the key characteristics of the most common methods.

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages & Limitations | Primary Amine Selectivity |